molecular formula C17H11ClN2O3S B280751 N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide

N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide

Cat. No.: B280751
M. Wt: 358.8 g/mol
InChI Key: MVWJOHMUGYJUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide, also known as SU6656, is a small molecule inhibitor that has been extensively used in scientific research for its ability to inhibit tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and metabolism. SU6656 has been shown to be effective in inhibiting several tyrosine kinases, including Src family kinases, which are involved in the regulation of cell signaling pathways.

Mechanism of Action

N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide inhibits tyrosine kinases by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to downstream signaling molecules. This inhibition leads to the disruption of signaling pathways that are essential for cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of tyrosine kinases by this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects, as it can inhibit the activity of NMDA receptors, which are involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide in lab experiments is its specificity for tyrosine kinases. It has been shown to be effective in inhibiting several tyrosine kinases, while having little or no effect on other enzymes. This specificity makes it a valuable tool for studying the role of tyrosine kinases in cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to be effective in inducing apoptosis in cancer cells, and further research could lead to the development of new drugs that target tyrosine kinases in cancer cells. Another potential application is in the study of neurodegenerative diseases, as this compound has been shown to have neuroprotective effects. Finally, further research could be done to improve the solubility of this compound, which would make it easier to use in a wider range of experiments.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide involves several steps, starting with the preparation of 2-amino-5-chlorobenzophenone, which is then reacted with 2-nitrobenzaldehyde to form the intermediate compound. This intermediate is then reduced and cyclized to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide has been extensively used in scientific research to study the role of tyrosine kinases in cellular processes. It has been shown to be effective in inhibiting several tyrosine kinases, including Src family kinases, which are involved in the regulation of cell signaling pathways. This compound has also been used to study the role of tyrosine kinases in cancer, as well as in the development of new cancer therapies.

Properties

Molecular Formula

C17H11ClN2O3S

Molecular Weight

358.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-oxo-1H-benzo[cd]indole-4-sulfonamide

InChI

InChI=1S/C17H11ClN2O3S/c18-13-5-1-2-6-14(13)20-24(22,23)11-8-10-4-3-7-15-16(10)12(9-11)17(21)19-15/h1-9,20H,(H,19,21)

InChI Key

MVWJOHMUGYJUKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4NC3=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4NC3=O)Cl

Origin of Product

United States

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